Navigating the Synthesis and Application of 5-Chloro-6-Alkylpyridin-2-Amines: A Technical Guide
Navigating the Synthesis and Application of 5-Chloro-6-Alkylpyridin-2-Amines: A Technical Guide
Senior Application Scientist Note: Initial searches for a specific CAS Registry Number for "5-Chloro-6-ethylpyridin-2-amine" did not yield a unique identifier in publicly accessible chemical databases. This suggests that the ethyl derivative may be a less common or novel compound. However, the closely related analog, 5-Chloro-6-methylpyridin-2-amine , is well-documented. This guide will focus on the technical details of this methyl analog, providing a robust framework for researchers interested in the broader class of 5-chloro-6-alkylpyridin-2-amines. The principles of synthesis, reactivity, and application discussed herein are expected to be largely applicable to the ethyl derivative.
Core Compound Identification
The primary subject of this technical guide is 5-Chloro-6-methylpyridin-2-amine . It is a substituted pyridine derivative with significant potential as a building block in medicinal and materials chemistry.
| Identifier | Value | Source |
| Chemical Name | 5-Chloro-6-methylpyridin-2-amine | |
| CAS Number | 36936-23-9 | , [1] |
| Molecular Formula | C₆H₇ClN₂ | |
| Molecular Weight | 142.59 g/mol | |
| Synonyms | 2-Amino-5-chloro-6-methylpyridine, 2-Amino-5-chloro-6-picoline, 6-Amino-3-chloro-2-methylpyridine | , [2] |
Physicochemical and Safety Data
Understanding the physical properties and safety profile is critical for handling and utilizing this compound in a research setting.
| Property | Value | Source |
| Appearance | White to beige crystalline solid | [2] |
| Melting Point | 70-75 °C | |
| Boiling Point | 234.191 °C at 760 mmHg | [1] |
| Density | 1.26 g/cm³ | [1] |
Safety and Handling: 5-Chloro-6-methylpyridin-2-amine is classified as harmful if swallowed and can cause serious eye damage[3]. Appropriate personal protective equipment (PPE), including safety goggles and gloves, should be worn during handling. Work should be conducted in a well-ventilated fume hood.
Synthesis and Mechanistic Considerations
The synthesis of 5-Chloro-6-methylpyridin-2-amine typically involves the chlorination of a 2-amino-6-methylpyridine precursor. A common and effective method utilizes N-chlorosuccinimide (NCS) as the chlorinating agent.
Synthetic Workflow
Caption: Synthetic workflow for 5-Chloro-6-methylpyridin-2-amine.
Detailed Experimental Protocol
The following protocol is adapted from a representative synthesis of 2-amino-5-chloro-6-picoline.
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Reaction Setup: In a round-bottom flask, dissolve N-chlorosuccinimide (1.0 eq.) in dry dimethylformamide (DMF) and cool the solution to 0°C in an ice bath.
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Addition of Starting Material: Slowly add a solution of 6-methylpyridin-2-amine (1.0 eq.) in dry DMF to the cooled NCS solution over 20 minutes.
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Reaction: Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.
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Quenching and Extraction: Pour the reaction mixture into ice water and extract the product with ethyl acetate.
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Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
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Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography to yield 2-amino-6-methyl-5-chloropyridine.
Mechanistic Rationale
The chlorination of 2-aminopyridine derivatives is an electrophilic aromatic substitution. The amino group is a strong activating group, directing electrophiles to the ortho and para positions. In the case of 2-amino-6-methylpyridine, the 3- and 5-positions are activated. The methyl group at the 6-position provides some steric hindrance at the adjacent 5-position, but the electronic activation from the amino group is the dominant factor, leading to chlorination at the 5-position.
Applications in Research and Development
Substituted pyridines are prevalent scaffolds in pharmaceuticals and agrochemicals[2]. The presence of chloro, amino, and methyl groups on the pyridine ring of 5-Chloro-6-methylpyridin-2-amine provides multiple reactive handles for further chemical modifications, making it a valuable intermediate in drug discovery and materials science.
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Pharmaceutical Development: This compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and antimicrobial agents[2]. The pyridine nucleus is a privileged structure in medicinal chemistry.
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Agrochemicals: It is used in the formulation of agrochemicals, including herbicides and fungicides[2].
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Organic Synthesis: As a versatile building block, it allows for the construction of more complex molecular architectures[2].
Conclusion
While the specific CAS number for 5-Chloro-6-ethylpyridin-2-amine remains elusive in public databases, the detailed study of its close analog, 5-Chloro-6-methylpyridin-2-amine (CAS 36936-23-9), provides a comprehensive technical foundation for researchers. The synthetic protocols, physicochemical properties, and potential applications discussed in this guide offer valuable insights for the exploration of this class of substituted pyridines in various fields of chemical research and development.
References
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BuyersGuideChem. 5-Chloro-6-methylpyridin-2-amine. [Link]
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NIST. 2-Amino-5-chloropyridine. [Link]
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Reaxys. [Link]
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Montana State University Library. Reaxys. [Link]
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University of Rochester. Searching the Chemical Literature with Reaxys. [Link]
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PubChemLite. 5-chloro-n-methylpyridin-2-amine (C6H7ClN2). [Link]
